![molecular formula C24H24BNO B1600453 (S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborol CAS No. 463941-07-3](/img/structure/B1600453.png)

(S)-3,3-Diphenyl-1-(o-tolyl)hexahydropyrrolo[1,2-c][1,3,2]oxazaborol

Übersicht

Beschreibung

(S)-(-)-o-Tolyl-CBS-oxazaborolidine (OTB) is a boron-containing compound that has been used as a reagent in organic synthesis for many years. It has been widely studied for its ability to catalyze a variety of chemical reactions and is used in a variety of applications, including pharmaceutical synthesis, biochemistry, and materials science. OTB is a powerful and versatile reagent that has many advantages over other reagents, including its low cost, high reactivity, and its ability to perform a variety of reactions in a single step. In

Wirkmechanismus

Target of Action

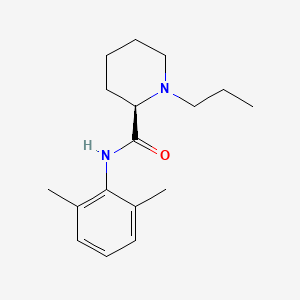

The compound, also known as (S)-(-)-o-Tolyl-CBS-oxazaborolidine solution, is an organoboron catalyst . It is used in organic synthesis, specifically in the reduction of ketones .

Mode of Action

The compound is generated by heating ®-(+)-2-(diphenylhydroxymethyl) pyrrolidine along with trimethylboroxine or methylboronic acid . It acts as a catalyst in the reduction of ketones to alcohols . The compound’s interaction with its targets results in the synthesis of alcohols in high enantiomeric ratio .

Biochemical Pathways

The compound is involved in the reduction of ketones to alcohols . This process is crucial in organic synthesis, as it allows for the production of a wide range of organic compounds. The downstream effects of this pathway include the synthesis of various organic compounds, including commercial drugs such as ezetimibe and aprepitant .

Result of Action

The primary result of the compound’s action is the enantioselective reduction of ketones to alcohols . This process is highly valuable in organic synthesis, allowing for the production of chiral alcohols, which are key building blocks in the synthesis of various organic compounds, including pharmaceuticals .

Vorteile Und Einschränkungen Für Laborexperimente

(S)-(-)-o-Tolyl-CBS-oxazaborolidine solution has several advantages that make it an attractive reagent for laboratory experiments. It is relatively inexpensive, has a high reactivity, and can be used to perform a variety of reactions in a single step. Additionally, (S)-(-)-o-Tolyl-CBS-oxazaborolidine solution is stable and can be stored for long periods of time. However, it is important to note that (S)-(-)-o-Tolyl-CBS-oxazaborolidine solution is toxic and should be handled with care.

Zukünftige Richtungen

There are a number of potential future directions for (S)-(-)-o-Tolyl-CBS-oxazaborolidine solution research. (S)-(-)-o-Tolyl-CBS-oxazaborolidine solution could be used to synthesize novel compounds with potential therapeutic applications. Additionally, (S)-(-)-o-Tolyl-CBS-oxazaborolidine solution could be used to modify the structure of proteins, which could lead to new insights into the structure and function of proteins. Finally, (S)-(-)-o-Tolyl-CBS-oxazaborolidine solution could be used to synthesize nanomaterials, which could be used in a variety of applications, including drug delivery and tissue engineering.

Wissenschaftliche Forschungsanwendungen

Asymmetrische Synthese

Diese Verbindung wird in der asymmetrischen Synthese verwendet, einer Methode zur Herstellung von Verbindungen mit einer bestimmten räumlichen Anordnung von Atomen . Sie ist ein hervorragendes Werkzeug für die Synthese von Alkoholen mit hohem Enantiomerenverhältnis .

Arzneimittelsynthese

Enantioselektive Reduktionen unter Verwendung chiraler Oxazaborolidin-Katalysatoren, wie z. B. dieser Verbindung, wurden bei der Synthese von kommerziellen Arzneimitteln wie Ezetimib und Aprepitant eingesetzt .

Katalysator in organischen Reaktionen

Diese von Itsuno und Elias James Corey entwickelte Verbindung wird durch Erhitzen von ®-(+)-2-(Diphenylhydroxymethyl)pyrrolidin zusammen mit Trimethylboroxin oder Methylborsäure erzeugt . Sie wird als Katalysator in verschiedenen organischen Reaktionen verwendet .

Bildungszwecke

Diese Verbindung wird auch im Bildungsbereich verwendet, insbesondere in fortgeschrittenen organischen Chemie-Kursen, um die Prinzipien der asymmetrischen Synthese und Katalyse zu veranschaulichen .

Eigenschaften

IUPAC Name |

(3aS)-1-(2-methylphenyl)-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24BNO/c1-19-11-8-9-16-22(19)25-26-18-10-17-23(26)24(27-25,20-12-4-2-5-13-20)21-14-6-3-7-15-21/h2-9,11-16,23H,10,17-18H2,1H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHMKFCAQQGBIPZ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24BNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90458596 | |

| Record name | (S)-(-)-o-Tolyl-CBS-oxazaborolidine solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

463941-07-3 | |

| Record name | (S)-(-)-o-Tolyl-CBS-oxazaborolidine solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90458596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

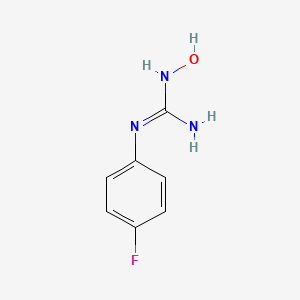

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1600386.png)